4-cyclohexyl-1,3-thiazole-2-thiol CAS 2180-06-5 properties
4-cyclohexyl-1,3-thiazole-2-thiol CAS 2180-06-5 properties
An In-Depth Technical Guide to 4-cyclohexyl-1,3-thiazole-2-thiol (CAS 2180-06-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-cyclohexyl-1,3-thiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its physicochemical properties, plausible synthetic routes with mechanistic insights, chemical reactivity, and potential applications, all grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
4-cyclohexyl-1,3-thiazole-2-thiol is a substituted thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of a bulky, lipophilic cyclohexyl group at the 4-position and a reactive thiol group at the 2-position imparts distinct chemical characteristics to the molecule.
A key feature of 2-thiol-thiazoles is the existence of thione-thiol tautomerism, where the proton can reside on either the exocyclic sulfur atom (thiol form) or the ring nitrogen atom (thione form). The equilibrium between these two forms is influenced by the solvent and the electronic nature of the substituents on the thiazole ring.
Below is a summary of the known physicochemical properties of 4-cyclohexyl-1,3-thiazole-2-thiol:
| Property | Value | Source |
| CAS Number | 2180-06-5 | [1] |
| Molecular Formula | C9H13NS2 | [1] |
| Molecular Weight | 199.34 g/mol | [1] |
| Melting Point | 185-186 °C | [1] |
| IUPAC Name | 4-cyclohexyl-1,3-thiazole-2-thiol | [1] |
| InChI | 1S/C9H13NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11) | [1] |
| InChI Key | HBTSHIJCNGWNEF-UHFFFAOYSA-N | [1] |
Synthesis Pathway: A Mechanistic Approach
For the synthesis of our target molecule, the logical precursors would be 1-bromo-1-cyclohexylpropan-2-one and thiourea.
Proposed Synthetic Workflow:
Caption: Proposed Hantzsch synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol.
Step-by-Step Experimental Protocol (Proposed):
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Reaction Setup: To a solution of thiourea (1.1 equivalents) in ethanol, add 1-bromo-1-cyclohexylpropan-2-one (1.0 equivalent).
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Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-cyclohexyl-1,3-thiazole-2-thiol.
Causality Behind Experimental Choices:
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Choice of Reactants: The α-haloketone provides the C4-C5 backbone of the thiazole ring, while the thioamide contributes the N3, C2, and S1 atoms. Thiourea is a cost-effective and readily available source of the thioamide functional group.
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Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction without participating in it.
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Heating: The reaction is heated to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.
Chemical Reactivity and Derivatization
The reactivity of 4-cyclohexyl-1,3-thiazole-2-thiol is primarily dictated by the nucleophilic character of the thiol group and the aromatic nature of the thiazole ring.
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Thiol Group Reactivity: The exocyclic sulfur atom is a potent nucleophile, making it a convenient handle for further molecular elaboration. Common reactions include S-alkylation, S-acylation, and oxidation to form disulfides. This reactivity is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.[4]
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Thiazole Ring Reactivity: The thiazole ring itself can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents. Due to the electron-donating nature of the sulfur atom, electrophilic attack is generally favored at the C5 position.[5]
Potential Derivatization Pathways:
Caption: Potential reaction pathways for 4-cyclohexyl-1,3-thiazole-2-thiol.
Applications in Research and Drug Development
The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of biologically active compounds.[6][7] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[7][8][9]
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Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. The ability to readily functionalize the thiol group allows for the synthesis of novel derivatives to combat drug-resistant pathogens.
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Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[10] The cyclohexyl group in the target molecule increases its lipophilicity, which may enhance its ability to cross cell membranes.
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Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[11]
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Materials Science: Thiazole-containing polymers have been explored for their applications in organic electronics, such as in the development of conductive polymers and fluorescent dyes.[8]
A Note of Caution for Researchers: It is important to note that some thiazole derivatives, particularly 2-aminothiazoles, have been identified as "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns.[6] Therefore, any screening hits containing this scaffold should be carefully validated to ensure specific on-target engagement.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-cyclohexyl-1,3-thiazole-2-thiol is not available, data from structurally related compounds, such as other thiazole derivatives and cyclohexyl mercaptan, can provide guidance on potential hazards.
Potential Hazards (Inferred):
| Hazard Class | Statement | Source (Related Compounds) |
| Acute Oral Toxicity | Harmful if swallowed. | [12] |
| Skin Sensitization | May cause an allergic skin reaction. | [12][13] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [12][13] |
| Odor | May have a strong, unpleasant stench. | [14] |
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]
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Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[12]
Conclusion
4-cyclohexyl-1,3-thiazole-2-thiol is a versatile heterocyclic compound with a rich chemical profile. Its plausible synthesis via the Hantzsch reaction and the high reactivity of its thiol group make it an attractive building block for creating diverse molecular architectures. The proven biological significance of the thiazole scaffold suggests that this compound holds considerable promise for applications in drug discovery and materials science. As with any chemical, proper safety and handling procedures are paramount for its investigation and application.
References
-
Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(5), 1183-1191. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]
-
CPAchem. (2023). Safety Data Sheet. [Link]
-
Hasanah, I., & Side, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Borneo Journal of Pharmacy, 4(2), 98-107. [Link]
-
Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical and Life Sciences. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES. (n.d.). Connect Journals. [Link]
-
PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-2-thiol. [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. [Link]
-
Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. (2020). MDPI. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4946. [Link]
-
Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1530-1536. [Link]
-
Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-4,5-dihydro-1,3-thiazole. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1). [Link]
Sources
- 1. 4-cyclohexyl-1,3-thiazole-2-thiol | 2180-06-5 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. kuey.net [kuey.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
